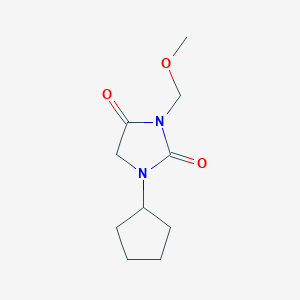![molecular formula C13H9FN4OS B7583304 N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7583304.png)
N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide, also known as FPTQ, is a chemical compound that has been widely studied for its potential therapeutic applications. FPTQ belongs to the class of pyrazole-thiazole hybrids, which have shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In animal models, N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been shown to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide in lab experiments is its high potency and selectivity. N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of using N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide is its limited solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide. One area of interest is the development of N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide-based therapeutics for cancer and inflammatory diseases. Another area of interest is the development of N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide-based diagnostic tools for Alzheimer's disease. Further studies are also needed to elucidate the mechanism of action of N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 1-(2-fluorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with thiosemicarbazide to form N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide. The synthesis of N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In preclinical studies, N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4OS/c14-10-3-1-2-4-12(10)18-6-9(5-16-18)17-13(19)11-7-20-8-15-11/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNGMBJFYDICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)NC(=O)C3=CSC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7583253.png)






![6-tert-butyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583289.png)
![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)
![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)
![N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7583310.png)